molecular formula C9H6F2N2O2 B1463497 5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol CAS No. 1251950-58-9

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol

Cat. No. B1463497
M. Wt: 212.15 g/mol
InChI Key: GLFFKBACPQWXCX-UHFFFAOYSA-N
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Description

The compound “5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also contains a 2,4-difluorophenyl group and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2,4-difluorophenyl group, and the hydroxyl group. The presence of the fluorine atoms could result in unique electronic properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The oxadiazole ring is generally stable and resistant to hydrolysis. The hydroxyl group could potentially undergo reactions typical of alcohols, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Optoelectronic Properties and Applications

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol and its derivatives exhibit unique optoelectronic properties that make them suitable for applications in optoelectronic devices. For example, certain 1,3,4-oxadiazole derivatives show thermally activated delayed fluorescence (TADF), making them potential candidates for use in organic light-emitting diodes (OLEDs). The fluorescence of these compounds is blue-shifted, maintaining efficient energy separation, which is crucial for high external quantum efficiency (EQE) in OLED applications. Such properties lead to reduced efficiency rolloff at high current densities, highlighting their potential in the development of advanced optoelectronic devices (Cooper et al., 2022).

Liquid Crystalline Properties

The liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including those with difluorophenyl groups, have been studied for their potential use in liquid crystal displays (LCDs) and other materials. These studies have shown that certain bent-shaped 1,3,4-oxadiazole derivatives can exhibit enantiotropic nematic and smectic A phases, which are crucial for the operation of LCDs. The structural conformation and molecular design of these compounds play a significant role in determining their liquid crystalline behavior and phase transitions (Zhu et al., 2009).

Electron Transport and Fluorination Effects

Fluorinated derivatives of 1,3,4-oxadiazoles, such as those containing difluorophenyl groups, have been investigated for their electron transport properties in OLED devices. The introduction of fluorine atoms into the phenyl rings of 1,3,4-oxadiazoles can significantly enhance their electron affinity, making them more efficient electron transport materials. This fluorination leads to improved electronic activity and polarizability, which are desirable traits for materials used in the electron transport layers of OLEDs. Theoretical studies using density functional theory (DFT) have provided insights into the electro-optical parameters and reorganization energies of these fluorinated compounds, supporting their application in enhancing the performance of OLED devices (Tiwari et al., 2022).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives have been explored, with several compounds showing promising efficacy against various pathogens. Novel synthetic methods have led to the development of compounds with enhanced biological activities, including significant fungicidal properties against pathogens like Fusarium oxysporum and Botrytis cinerea. These findings suggest the potential of 1,3,4-oxadiazole derivatives, including those with difluorophenyl groups, in the development of new antimicrobial and antifungal agents, offering a new avenue for pharmaceutical research and development (Long et al., 2006).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken while handling, such as avoiding inhalation or contact with skin and eyes .

Future Directions

The study of oxadiazole derivatives is an active area of research due to their diverse biological activities. Future research could explore the potential biological activities of this compound, as well as its physical and chemical properties .

properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-6-2-1-5(7(11)4-6)3-8-12-13-9(14)15-8/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFKBACPQWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
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5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol

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